3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine
Description
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine is a complex organic compound that features a combination of benzodioxole, piperazine, piperidine, and pyridazine moieties
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c34-28(32-15-13-31(14-16-32)18-21-8-10-25-26(17-21)36-20-35-25)23-7-4-12-33(19-23)27-11-9-24(29-30-27)22-5-2-1-3-6-22/h1-3,5-6,8-11,17,23H,4,7,12-16,18-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHDEULWMBJJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Derivative Formation: The benzodioxole is then reacted with piperazine to form a benzodioxol-5-ylmethyl piperazine derivative.
Coupling with Piperidine: The piperazine derivative is coupled with piperidine under specific conditions to form the intermediate compound.
Formation of the Pyridazine Ring: The final step involves the cyclization reaction to form the pyridazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piribedil: An antiparkinsonian agent with a similar piperazine structure.
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties used in various pharmacological studies.
Uniqueness
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews current findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H30N4O3
- Molecular Weight : 414.52 g/mol
The compound features a pyridazine core substituted with various functional groups, including piperazine and benzodioxole moieties, which are known to enhance biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) suggests that modifications to the piperazine and phenyl groups can enhance cytotoxicity against specific cancer types, including breast and colon cancer .
Antimicrobial Effects
Research indicates that certain pyrazole derivatives, closely related to the compound , possess notable antimicrobial activities. These derivatives have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Study 1: Antitumor Efficacy
In a study examining the effects of pyridazine derivatives on MCF-7 breast cancer cells, a series of compounds were synthesized and tested for cytotoxicity. The results indicated that the presence of a benzodioxole moiety significantly increased the compound's ability to induce apoptosis compared to analogs lacking this feature. The study utilized both MTT assays for cell viability and flow cytometry for apoptosis detection .
Study 2: Antimicrobial Activity
A comparative analysis was conducted on various pyrazole derivatives against common pathogenic bacteria. The study found that compounds with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, derivatives containing bromine showed a higher inhibition rate against Staphylococcus aureus and Escherichia coli compared to their unsubstituted counterparts .
Research Findings Summary Table
| Activity | Compound | Effectiveness | Mechanism |
|---|---|---|---|
| Antitumor | 3-(3-{4-[Benzodioxol-5-ylmethyl]piperazine}) | Significant apoptosis | Induction of caspase pathways |
| Antimicrobial | Pyrazole Derivatives | High inhibition rates | Disruption of cell wall synthesis |
| Anti-inflammatory | Related Pyridazine Compounds | Moderate efficacy | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
